An In-Depth Technical Guide to 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 76006-10-5) and its Core Scaffold
An In-Depth Technical Guide to 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 76006-10-5) and its Core Scaffold
A Note to the Researcher: Comprehensive searches for specific experimental data on 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (CAS 76006-10-5) have revealed a significant gap in publicly available scientific literature. While the compound is listed by chemical suppliers, detailed peer-reviewed information regarding its synthesis, spectral characterization, and biological activity is not readily accessible. This guide, therefore, provides an in-depth overview of the core 1H-pyrazolo[3,4-c]pyridine scaffold, drawing upon authoritative research on its derivatives. This information will serve as a foundational resource for researchers and drug development professionals interested in this promising heterocyclic system.
Introduction: The Pyrazolo[3,4-c]pyridine Scaffold - A Rising Star in Medicinal Chemistry
The pyrazolo[3,4-c]pyridine core is a bicyclic heteroaromatic system that has been gaining considerable attention in the field of medicinal chemistry. Its structural resemblance to purine has made it an attractive scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties.
Derivatives of the broader pyrazolopyridine class, including the [3,4-b] and [4,3-c] isomers, have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The growing interest in the [3,4-c] isomer, specifically, is driven by its potential in fragment-based drug discovery (FBDD), where its rigid structure and defined vector space for substituent placement are highly advantageous.
This guide will delve into the fundamental properties, synthetic strategies, and known biological relevance of the 1H-pyrazolo[3,4-c]pyridine scaffold, providing a solid framework for the investigation of specific derivatives like 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.
Physicochemical Properties of the Core Compound
While specific experimental data for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is not available, the following table summarizes its basic calculated and supplier-provided information.
| Property | Value | Source |
| CAS Number | 76006-10-5 | |
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight | 149.15 g/mol | |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | - |
Synthetic Strategies for the 1H-Pyrazolo[3,4-c]pyridine Core
The synthesis of the 1H-pyrazolo[3,4-c]pyridine scaffold can be approached through several strategic disconnections, typically involving the construction of the pyrazole ring onto a pre-existing pyridine or vice versa.
Strategy 1: Annulation of a Pyrazole Ring onto a Pyridine Precursor
A common and effective method involves the use of substituted aminopyridines as starting materials. For instance, a substituted 3-aminopyridine can undergo cyclization with a suitable partner to form the fused pyrazole ring.
Illustrative Experimental Protocol (General)
A generalized protocol for the synthesis of a pyrazolo[3,4-c]pyridine derivative from a 2-chloro-3-aminopyridine is described below. This method highlights the key transformations involved.
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Step 1: Diazotization of the Aminopyridine. The 2-chloro-3-aminopyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.
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Step 2: Intramolecular Cyclization. The diazonium salt undergoes spontaneous or induced intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system. The specific conditions for this step, such as temperature and solvent, are crucial and depend on the substituents present on the pyridine ring.
Caption: General workflow for pyrazole ring annulation.
Causality in Experimental Choices: The choice of a chloro-substituent at the 2-position of the starting pyridine can be strategic. It can serve as a handle for further functionalization via nucleophilic aromatic substitution reactions after the formation of the pyrazolo[3,4-c]pyridine core, allowing for the introduction of diverse chemical moieties.
Strategy 2: Functionalization of a Pre-formed Pyrazolo[3,4-c]pyridine Scaffold
Recent advancements have focused on the late-stage functionalization of the pyrazolo[3,4-c]pyridine core, which is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.
Illustrative Experimental Protocol (Vectorial Functionalization)
This approach allows for the selective introduction of substituents at various positions of the heterocyclic system.
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Step 1: N-Protection. The nitrogen atoms of the pyrazole ring can be selectively protected to direct subsequent reactions. The choice of protecting group and reaction conditions can favor either N-1 or N-2 protection.
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Step 2: C-H Activation/Functionalization. Specific positions on the ring can be targeted for functionalization. For example, C-3 can be borylated using iridium catalysis, followed by a Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups.
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Step 3: Halogen-Dance and Cross-Coupling. Halogenated pyrazolo[3,4-c]pyridines are versatile intermediates. The halogen atom can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination to introduce amines at C-5.
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Step 4: Deprotection. The final step involves the removal of the protecting groups to yield the desired functionalized 1H-pyrazolo[3,4-c]pyridine.
Caption: Late-stage functionalization workflow.
Biological Activities and Therapeutic Potential of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
As a privileged scaffold in drug discovery, pyrazolopyridine derivatives have been extensively investigated for their potential to modulate the activity of various biological targets.
Kinase Inhibition
A primary area of interest for pyrazolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The pyrazolo[3,4-c]pyridine core can act as a bioisostere of purine, enabling it to bind to the ATP-binding site of kinases.
Potential Signaling Pathways Targeted by Pyrazolo[3,4-c]pyridine Derivatives:
Caption: General mechanism of kinase inhibition.
Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of various kinases, including:
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Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy.
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Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in several cancers, making FGFRs attractive therapeutic targets.
Given the structural similarities, it is highly probable that appropriately substituted 7-Methoxy-1H-pyrazolo[3,4-c]pyridine could also exhibit inhibitory activity against a range of kinases.
Conclusion and Future Outlook
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a promising area for further research and development in medicinal chemistry. While specific data on 7-Methoxy-1H-pyrazolo[3,4-c]pyridine is currently limited, the established synthetic routes and diverse biological activities of its analogs provide a strong rationale for its investigation.
Future work should focus on:
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Developing and publishing a robust and scalable synthesis for 7-Methoxy-1H-pyrazolo[3,4-c]pyridine.
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Comprehensive characterization of the compound using modern analytical techniques, including NMR, mass spectrometry, and X-ray crystallography.
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Systematic biological evaluation against a panel of relevant targets, particularly protein kinases, to elucidate its therapeutic potential.
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Exploration of structure-activity relationships by synthesizing and testing a library of related derivatives to optimize potency and selectivity.
This foundational work will be crucial in unlocking the full potential of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine and other derivatives of this exciting heterocyclic system for the development of novel therapeutics.
References
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Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391-34399. [Link]
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